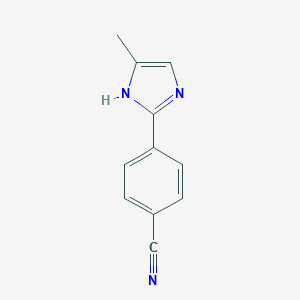
2-(4-Cyanophenyl)-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyanophenyl)-4-methyl-1H-imidazole, also known as CMI, is a chemical compound that belongs to the imidazole family. It is a potent inhibitor of the enzyme diacylglycerol kinase (DGK), which is involved in the regulation of various physiological processes. CMI has been the subject of extensive research due to its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
2-(4-Cyanophenyl)-4-methyl-1H-imidazole has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. 2-(4-Cyanophenyl)-4-methyl-1H-imidazole has also been shown to have anti-cancer effects, particularly in breast cancer and melanoma. Additionally, 2-(4-Cyanophenyl)-4-methyl-1H-imidazole has been studied for its potential use as a therapeutic agent in the treatment of cardiovascular diseases and metabolic disorders.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole involves the inhibition of the enzyme diacylglycerol kinase (DGK). DGK is involved in the regulation of various physiological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting DGK, 2-(4-Cyanophenyl)-4-methyl-1H-imidazole can modulate these processes and exert its therapeutic effects. Additionally, 2-(4-Cyanophenyl)-4-methyl-1H-imidazole has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-Cyanophenyl)-4-methyl-1H-imidazole has been shown to have potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of autoimmune disorders. It has also been shown to have anti-cancer effects, particularly in breast cancer and melanoma. Additionally, 2-(4-Cyanophenyl)-4-methyl-1H-imidazole has been studied for its potential use as a therapeutic agent in the treatment of cardiovascular diseases and metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole is its potent inhibitory activity against DGK, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. Additionally, 2-(4-Cyanophenyl)-4-methyl-1H-imidazole has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-(4-Cyanophenyl)-4-methyl-1H-imidazole. One area of interest is the development of more potent and selective inhibitors of DGK, which could lead to the development of more effective therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole. Finally, the potential use of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole as a therapeutic agent in the treatment of cardiovascular diseases and metabolic disorders warrants further investigation.
Synthesis Methods
The synthesis of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole involves a series of chemical reactions starting from 4-cyanobenzaldehyde and 4-methylimidazole. The reaction is catalyzed by a base and involves the formation of an imine intermediate, which is subsequently reduced to yield 2-(4-Cyanophenyl)-4-methyl-1H-imidazole. The overall yield of the synthesis process is around 50%, and the purity of the final product can be improved by recrystallization.
properties
CAS RN |
172980-19-7 |
|---|---|
Product Name |
2-(4-Cyanophenyl)-4-methyl-1H-imidazole |
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-(5-methyl-1H-imidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3/c1-8-7-13-11(14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14) |
InChI Key |
HDSGTAFETTULSR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)C#N |
synonyms |
4-(4-METHYL-1H-IMIDAZOL-2-YL)-BENZONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)
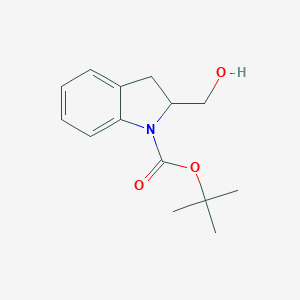
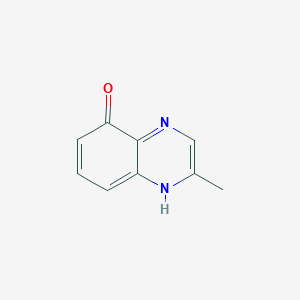
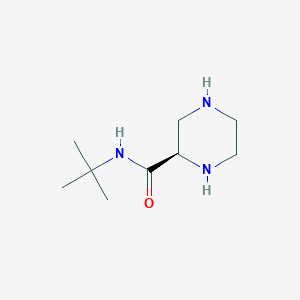
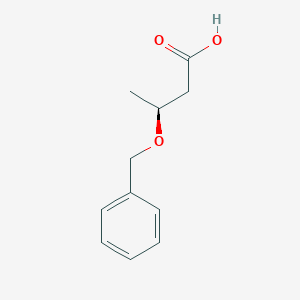
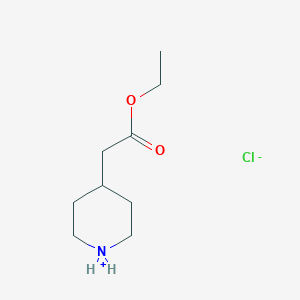
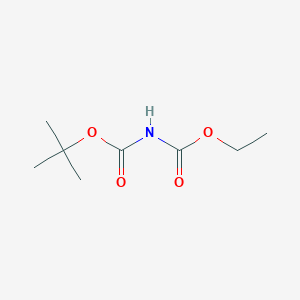
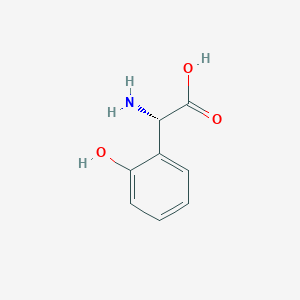
![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
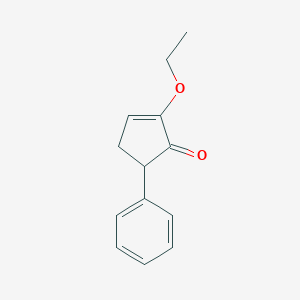
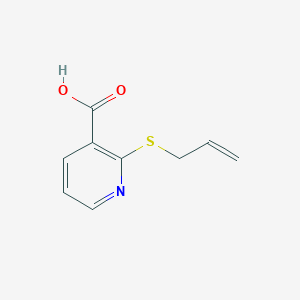
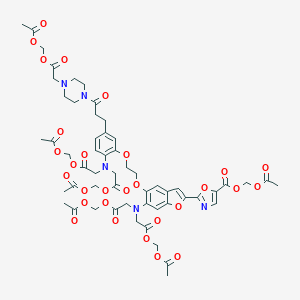
![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)